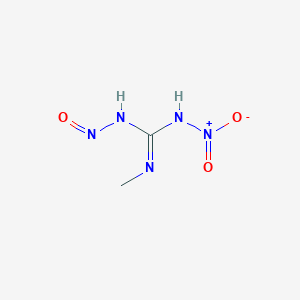

N''-Methyl-N-nitro-N'-nitrosoguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’‘-Methyl-N-nitro-N’-nitrosoguanidine: is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study the mechanisms of carcinogenesis. The compound is known to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between GC and AT base pairs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N’‘-Methyl-N-nitro-N’-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically involves the use of an acidic medium to facilitate the nitrosation process. The compound is usually obtained as yellow crystals with a melting point of 118°C, decomposing at higher temperatures .

Industrial Production Methods: Industrial production of N’‘-Methyl-N-nitro-N’-nitrosoguanidine involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the compound’s hazardous nature, including its sensitivity to heat and potential to detonate under high impact .

Análisis De Reacciones Químicas

Types of Reactions: N’‘-Methyl-N-nitro-N’-nitrosoguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroguanidine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.

Major Products:

Oxidation: Nitroguanidine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted guanidine compounds.

Aplicaciones Científicas De Investigación

Chemistry: N’‘-Methyl-N-nitro-N’-nitrosoguanidine is used as a source of diazomethane in organic synthesis. Diazomethane is a versatile reagent for methylation reactions and the preparation of other diazo compounds .

Biology: The compound is employed in mutagenesis studies to induce mutations in various organisms, including bacteria and mammalian cells. It is particularly useful in studying DNA repair mechanisms and the effects of mutagens on genetic material .

Medicine: In medical research, N’‘-Methyl-N-nitro-N’-nitrosoguanidine is used to induce cancer in animal models, allowing researchers to study the development and progression of tumors. This helps in understanding the molecular basis of cancer and testing potential therapeutic agents .

Industry: The compound is used in the production of certain pharmaceuticals and agrochemicals. Its ability to induce mutations is harnessed in the development of new strains of microorganisms for industrial applications .

Mecanismo De Acción

N’‘-Methyl-N-nitro-N’-nitrosoguanidine exerts its effects by alkylating DNA. It adds alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between GC and AT base pairs. These mutations do not cause significant distortion in the DNA double helix, making them difficult to detect by the DNA mismatch repair system . The compound’s mutagenic and carcinogenic properties are primarily due to these DNA modifications .

Comparación Con Compuestos Similares

N-Methyl-N-nitrosourea: Another potent mutagen and carcinogen used in similar research applications.

Nitrosoguanidine: Shares similar mutagenic properties but differs in its chemical structure and reactivity.

Uniqueness: N’‘-Methyl-N-nitro-N’-nitrosoguanidine is unique in its ability to produce diazomethane, a valuable reagent in organic synthesis. Its specific alkylation pattern on DNA also makes it a preferred choice for certain mutagenesis studies .

Propiedades

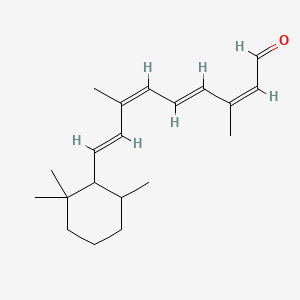

Número CAS |

66542-13-0 |

|---|---|

Fórmula molecular |

C2H5N5O3 |

Peso molecular |

147.09 g/mol |

Nombre IUPAC |

2-methyl-1-nitro-3-nitrosoguanidine |

InChI |

InChI=1S/C2H5N5O3/c1-3-2(4-6-8)5-7(9)10/h1H3,(H2,3,4,5,8) |

Clave InChI |

POJDZWIPNZWPAU-UHFFFAOYSA-N |

SMILES canónico |

CN=C(NN=O)N[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)

![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)

![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)